molecular formula C18H19NOS B13845544 O-Denaphthyl N-(1-Naphthyl) Duloxetine

O-Denaphthyl N-(1-Naphthyl) Duloxetine

Cat. No.: B13845544
M. Wt: 297.4 g/mol
InChI Key: LIOXEOOPHSWKKT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Denaphthyl N-(1-Naphthyl) Duloxetine is a structural analog of duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used for major depressive disorder and neuropathic pain. While duloxetine hydrochloride features a thiophene and naphthyloxy moiety, this compound incorporates dual naphthyl groups (1-naphthyl and 2-naphthyl) in its structure. This modification may influence its pharmacokinetic properties, receptor binding affinity, and metabolic stability. The compound’s synthesis likely involves intermediates similar to those reported for duloxetine, such as N,N-dimethyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine .

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1

InChI Key

LIOXEOOPHSWKKT-KRWDZBQOSA-N

Isomeric SMILES

CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically follows a multi-step process starting from duloxetine or its intermediates. The key steps include:

  • Step 1: Preparation of the Hydroxy Intermediate
    Starting from 2-acetylthiophene, an aminomethylation (Mannich reaction) with dimethylamine and formaldehyde yields 3-dimethylamino-1-(2-thienyl)-1-propanone. This is reduced to 1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane using complex hydrides.

  • Step 2: Alkylation with 1-Fluoronaphthalene
    The hydroxy intermediate is reacted with 1-fluoronaphthalene in the presence of a strong base such as potassium bis(trimethylsilyl)amide or sodium hydride, optionally with potassium compounds, to form N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine.

  • Step 3: Demethylation and Carbamate Formation
    The amino group is demethylated using chloroformic acid esters (e.g., phenyl chloroformate) in the presence of zinc and formic acid, followed by alkaline hydrolysis to yield N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine.

  • Step 4: Introduction of the O-Denaphthyl Group
    The O-Denaphthyl substitution is introduced by further alkylation or condensation reactions involving naphthyl derivatives, although specific detailed protocols for this step are less commonly disclosed in public patents or literature. The modification likely involves nucleophilic substitution or coupling reactions with naphthyl halides or fluorides under basic conditions.

  • Step 5: Salt Formation and Purification
    The free base form is converted to pharmaceutically acceptable salts such as hydrochloride or oxalate salts by reaction with acids like hydrochloric acid or oxalic acid in ethyl acetate or other suitable solvents. Purification steps include crystallization and washing to remove impurities and undesired isomers.

Reaction Conditions and Solvents

  • Bases: Potassium bis(trimethylsilyl)amide (KHDMS), sodium hydride, or potassium hydride are commonly used for deprotonation and activation of hydroxy intermediates.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or ethers are used for alkylation steps. Ethyl acetate is preferred for salt formation and crystallization due to its ability to minimize degradation and facilitate isolation of pure salts.

  • Temperatures: Alkylation reactions are typically conducted at elevated temperatures (50–90 °C), followed by cooling during salt precipitation (5–20 °C).

Purification and Isomer Control

  • Optical resolution is performed using chiral acids such as di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to separate enantiomers and obtain the desired (S)-isomer.

  • Impurities such as the R-isomer and derivatives like 2-(N-methyl-propanamine)-3-(2-naphthol) thiophene are controlled by purification steps including crystallization and selective extraction.

  • Removal of impurities is critical to achieve chemical purity >99.8% and chiral purity >99.95% as confirmed by HPLC analysis.

Summary Table of Preparation Steps

Step No. Reaction/Process Reagents/Conditions Outcome/Notes
1 Aminomethylation of 2-acetylthiophene Dimethylamine, formaldehyde, Mannich reaction Formation of 3-dimethylamino-1-(2-thienyl)-1-propanone
2 Reduction of ketone to alcohol Complex hydrides (e.g., NaBH4 or LiAlH4) 1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane
3 Alkylation with 1-fluoronaphthalene Base (KHDMS, NaH), polar aprotic solvent N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine
4 Demethylation and carbamate formation Phenyl chloroformate, zinc/formic acid, alkaline hydrolysis N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine
5 Introduction of O-Denaphthyl group Naphthyl derivative, base, coupling/alkylation This compound (free base)
6 Salt formation and crystallization Oxalic acid or HCl in ethyl acetate, controlled pH and temperature Duloxetine salts with high purity and chiral selectivity
7 Purification and impurity removal Crystallization, washing with solvents Removal of R-isomer and impurities, purity >99.8%

Research Results and Analytical Data

  • Yield: Typical yields for the free base intermediate range around 35 g per batch scale, with salt formation yields around 44 g.

  • Purity: Chemical purity of duloxetine hydrochloride salts reaches 99.8% by HPLC; chiral purity is above 99.95%.

  • Impurity Control: Processes have been developed to minimize impurities such as DLX-ISO-OH (2-(N-methyl-propanamine)-3-(2-naphthol) thiophene), which form via Claisen rearrangement under basic hydrolysis conditions.

  • Process Improvements: Use of ethyl acetate-HCl solution instead of aqueous HCl avoids degradation and improves the flow properties of the final product.

  • Environmental and Cost Considerations: Newer processes avoid isolation of certain intermediates, reducing steps and waste, making the synthesis more cost-effective and eco-friendly.

Chemical Reactions Analysis

O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.

    Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.

Scientific Research Applications

O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:

    Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.

    Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.

    Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.

    Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine

Mechanism of Action

The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of O-Denaphthyl N-(1-Naphthyl) Duloxetine and Analogs

Compound Molecular Formula Key Substituents Molecular Weight CAS Number
This compound C₂₄H₂₂N₂O₂S* 1-Naphthyl, 2-Naphthyl ~414.5† Not reported
Duloxetine Hydrochloride C₁₈H₁₉NOS·HCl Thiophene, 1-Naphthyloxy 333.87 136434-34-9
N-Methyl Duloxetine Oxalate C₂₁H₂₃NO₅S Oxalate salt, Methyl group 401.48 132335-47-8
Duloxetine N-Desmethyl (R)-Isomer C₁₇H₁₇NOS Desmethylated amine 326.4 Not reported

*Inferred from duloxetine analogs; †Estimated based on structural similarity.

  • N-Methyl Duloxetine Oxalate introduces a methyl group and oxalate counterion, enhancing solubility compared to the free base .
Analytical Methods

Table 3: Analytical Techniques for Duloxetine Analogs

Compound Preferred Methods Detection Parameters
This compound HPTLC, UV-Vis Spectrophotometry* λ max ~225–340 nm (similar to duloxetine)
Duloxetine Hydrochloride Spectrofluorimetry, HPTLC, HPLC Excitation: 225 nm; Emission: 340 nm
N-Methyl Duloxetine Oxalate High-performance liquid chromatography (HPLC) Retention time: 8.2 min (system suitability)

*Inferred from duloxetine methods; fluorescence properties may vary due to structural differences.

  • Critical Considerations :
    • Dual-wavelength electrochemical (EC) techniques used for duloxetine and avanafil may require optimization for this compound’s dual naphthyl groups.
Pharmacological and Clinical Profiles

Table 4: Pharmacological Comparison

Compound Mechanism of Action Clinical Efficacy
This compound Hypothesized SSNRI* Not clinically evaluated
Duloxetine Hydrochloride Dual serotonin/norepinephrine reuptake inhibition Effective for depression, neuropathic pain
N-Methyl Duloxetine Oxalate Similar to duloxetine (preclinical) Limited data
  • Research Gaps: this compound’s efficacy in pain management (cf. Brief Pain Inventory ) remains untested. Duloxetine’s superiority over venlafaxine in specific patient cohorts underscores the need for comparative studies with novel analogs.

Biological Activity

O-Denaphthyl N-(1-Naphthyl) Duloxetine is a novel compound derived from duloxetine, a well-known serotonin and norepinephrine reuptake inhibitor (SNRI) used in treating various mood and pain disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound features a complex structure that includes naphthyl groups, which may influence its pharmacological properties compared to standard duloxetine. The compound is expected to exhibit biological activity similar to that of duloxetine due to its structural similarities. Duloxetine primarily works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft, which contributes to its antidepressant effects. Additionally, duloxetine has been shown to elevate dopamine levels in specific brain regions, particularly the prefrontal cortex, a mechanism likely applicable to its naphthyl derivative as well.

Pharmacological Properties

The expected pharmacological properties of this compound include:

  • Antidepressant Effects : Similar to duloxetine, it may alleviate symptoms of major depressive disorder and generalized anxiety disorder.
  • Pain Management : Potential applications in treating fibromyalgia and diabetic peripheral neuropathy due to its dual action on serotonin and norepinephrine.
  • Enhanced Selectivity : The naphthalene substitutions may improve selectivity for certain receptors or enhance pharmacokinetic properties compared to traditional SNRIs like duloxetine.

Interaction Studies

Understanding how this compound interacts with other drugs and biological systems is crucial for predicting its behavior in clinical settings. Potential interactions may include:

  • Synergistic Effects : With other antidepressants or analgesics.
  • Adverse Reactions : Possible side effects when combined with medications affecting serotonin levels.

Comparative Analysis with Other Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features:

Compound NameClassKey Features
Duloxetine Serotonin/Norepinephrine Reuptake InhibitorEstablished efficacy for depression and anxiety
Venlafaxine Serotonin/Norepinephrine Reuptake InhibitorSimilar mechanism; different side effect profile
Desvenlafaxine Serotonin/Norepinephrine Reuptake InhibitorActive metabolite of venlafaxine; unique dosing
This compound Serotonin/Norepinephrine Reuptake InhibitorPotentially enhanced selectivity and pharmacokinetics

Q & A

Q. How can researchers mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Mitigation Strategies :

Chiral auxiliaries : Use (S)-BINOL to control stereochemistry during naphthyl ether formation.

Low-temperature reactions : Conduct condensations at −20°C to suppress epimerization.

Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak AD-H .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.